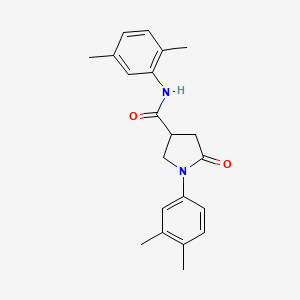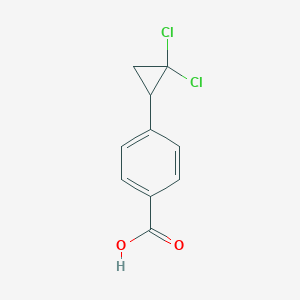
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPA-714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that plays a role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegenerative disorders, and cancer. The TSPO is overexpressed in activated microglia and astrocytes, which are involved in neuroinflammation. N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuroinflammation in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in cancer therapy. TSPO expression is upregulated in various types of cancer cells, and N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the TSPO, which is involved in the regulation of mitochondrial function and steroidogenesis. The exact mechanism of action of N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to modulate the immune response and reduce inflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. In animal models, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function. In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for specific targeting of cells that overexpress the protein. However, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a relatively short half-life, which can limit its effectiveness in some experiments. In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective TSPO ligands for use in neuroinflammation and cancer therapy. Another area of interest is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the use of N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of potential research.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13-5-6-15(3)19(9-13)22-21(25)17-11-20(24)23(12-17)18-8-7-14(2)16(4)10-18/h5-10,17H,11-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHABPMFIHOJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(4-nitrobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167190.png)
![methyl 4-chloro-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167192.png)

![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4167207.png)
![1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167209.png)
![N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4167217.png)


![4-{[4-[(2-fluorophenyl)amino]-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B4167251.png)
![N-[(1-phenylcyclopentyl)methyl]-N'-1,3,4-thiadiazol-2-ylethanediamide](/img/structure/B4167253.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4167260.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4167271.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4167273.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4167277.png)